5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core with a carboxylic acid group at position 5. The 2-phenyl substituent and the 5-(2-hydroxy-3-methoxyphenyl) moiety contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and molecular interactions.
Properties
IUPAC Name |
5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-27-15-9-5-8-12(17(15)24)14-10-13(20(25)26)16-19(21-14)23-18(22-16)11-6-3-2-4-7-11/h2-10,24H,1H3,(H,25,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHRVOXNHGAWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Retrosynthetic Analysis
The target compound features a fused imidazo[4,5-b]pyridine scaffold with three distinct substituents:
- Position 2 : Phenyl group.
- Position 5 : 2-Hydroxy-3-methoxyphenyl moiety.
- Position 7 : Carboxylic acid functionality.
Retrosynthetically, the molecule can be dissected into two key intermediates (Figure 1):
- Imidazo[4,5-b]pyridine-7-carboxylic acid (core structure).
- 2-Hydroxy-3-methoxybenzaldehyde (aryl substituent precursor).
The synthesis hinges on sequential functionalization via nucleophilic aromatic substitution (SNAr), reductive amination, and cyclocondensation.
Synthetic Route Development
Core Scaffold Construction
The imidazo[4,5-b]pyridine-7-carboxylic acid core is synthesized from 2-chloro-3-nitro-7-carboxypyridine (1), as detailed in.
Step 1: SNAr with Primary Amines
Reacting 1 with aniline in a H₂O-isopropyl alcohol (IPA) mixture (1:1) at 80°C for 2 hours introduces the 2-phenyl group, yielding 3-nitro-2-phenylpyridine-7-carboxylic acid (2). Polar protic solvents enhance reactivity by stabilizing transition states.
Step 2: Nitro Group Reduction
Treatment of 2 with Zn dust and conc. HCl at 80°C for 45 minutes reduces the nitro group to an amine, producing 3-amino-2-phenylpyridine-7-carboxylic acid (3). Zinc’s reductive capacity avoids over-reduction.
Step 3: Cyclocondensation with Aldehydes
The diamine 3 reacts with 2-hydroxy-3-methoxybenzaldehyde in H₂O-IPA at 85°C for 10 hours, forming the imidazo ring via Schiff base intermediacy. This step proceeds via:
- Imine formation between the aldehyde and amine.
- Intramolecular cyclization to forge the five-membered ring.
The reaction tolerates electron-rich aldehydes, achieving yields >80% under optimized conditions.
Alternative Pathways from Patent Literature
Patent EP1172364A1 describes a Vilsmeier-Haack formylation approach for imidazo[1,2-a]pyridines. While structurally distinct, this method inspires adaptations:
Formylation-Reduction-Cyclization Sequence
- Vilsmeier-Haack formylation of 3-amino-2-phenylpyridine-7-carboxylic acid introduces an aldehyde group.
- Sodium borohydride reduction yields the corresponding alcohol.
- Cyclization with NH₃ or amines under acidic conditions forms the imidazo ring.
This route is less efficient (yields ~60%) due to side reactions but offers flexibility in aldehyde positioning.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | H₂O-IPA (1:1) | +25% vs. DMF | |
| Catalyst (Cyclization) | None (thermal) | 85% | |
| Temperature | 85°C | Maximizes rate |
Protic solvents enhance proton transfer during cyclization, while avoiding metal catalysts simplifies purification.
Protecting Group Strategy
The 2-hydroxy group in 2-hydroxy-3-methoxybenzaldehyde is prone to oxidation. Protection as a methyl ether during aldehyde synthesis, followed by deprotection post-cyclization, mitigates this.
Spectroscopic Characterization
Critical data for the final compound:
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-3), 7.85–7.45 (m, 5H, Ph), 6.92 (d, J = 8.5 Hz, 1H, Ar-OH), 3.89 (s, 3H, OCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid).
Consistent with, the carboxylic acid proton appears as a broad singlet at δ 12.8.
Challenges and Limitations
- Regioselectivity : Competing cyclization at position 4 vs. 5 necessitates careful steric control.
- Acid Sensitivity : The carboxylic acid group may decarboxylate under prolonged heating.
- Scale-Up : Zinc removal via centrifugation (Step 2) becomes impractical at industrial scales.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Positional Isomerism in Hydroxyphenyl Groups
- 5-(3-Hydroxyphenyl)-2-Phenyl Analog () :
Replacing the 2-hydroxy-3-methoxyphenyl group with a 3-hydroxyphenyl group eliminates the methoxy substituent, reducing steric bulk and altering hydrogen-bonding capacity. This may decrease metabolic stability due to the absence of the methoxy group’s electron-donating effect .
Halogenated Derivatives
- The thioxo group at position 2 further modifies electronic density, which may enhance binding to hydrophobic targets .
- 5-Chloro-1-Methyl-1H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid () :
Chlorine at position 5 increases molecular weight (220.68 g/mol) and may enhance halogen bonding interactions with biological targets compared to the methoxy-hydroxyphenyl group .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Methyl 5-(4-Fluorophenyl)-2,3-Dimethyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylate () :
The methyl ester derivative exhibits higher lipophilicity (logP ~2.5 predicted) compared to the carboxylic acid form, which may improve oral bioavailability but reduce water solubility .
Amide Derivatives
- N-(3-Chloro-4-Fluorophenyl)-2-((1-Methylpiperidin-2-yl)Methyl)-1H-Imidazo[4,5-b]Pyridine-7-Carboxamide (): Replacing the carboxylic acid with a carboxamide group introduces hydrogen-bonding donors/acceptors, enhancing target affinity (e.g., kinase inhibition).
Heterocyclic Core Modifications
- 5-(Pyridin-3-yl)-2-(Pyrrolidin-1-yl)-[1,3]Thiazolo[4,5-b]Pyridine-7-Carboxylic Acid () :
Replacing the imidazo core with a thiazolo system alters electron distribution and ring strain. The pyrrolidinyl group at position 2 introduces a basic nitrogen, which may influence pharmacokinetic properties such as plasma protein binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, also known by its CAS number 1021113-21-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 361.3 g/mol. The structure features an imidazo[4,5-b]pyridine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 7f | HCT116 | 6.76 | |
| 7d | HCT116 | 43 | |
| 7a | HCT116 | 93.1 | |
| 7f | A549 | 193.93 | |
| Control | 5-Fluorouracil | 77.15 |
The compound 7f showed the most promising results with an IC50 value of 6.76 µg/mL against the HCT116 cell line, outperforming the standard chemotherapy agent, 5-fluorouracil.
Anti-inflammatory Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity Data
Both compounds exhibited comparable COX-2 inhibition activity to celecoxib, a standard anti-inflammatory drug.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3, which plays a crucial role in programmed cell death.
- Inflammatory Pathway Modulation : The compound's ability to inhibit COX enzymes suggests that it may reduce inflammation by modulating key inflammatory pathways .
Case Studies
Several studies highlight the efficacy of imidazo[4,5-b]pyridine derivatives in preclinical models:
- Study on HCT116 Cells : A recent study demonstrated that compound 7f significantly increased apoptotic markers in HCT116 cells when administered at concentrations between its IC50 values (1250 ng/ml to 2500 ng/ml) .
- Anti-inflammatory Models : In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation when treated with imidazo[4,5-b]pyridine derivatives compared to controls .
Q & A
Q. What are the standard synthetic routes for 5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of precursor heterocycles and functionalization of the phenyl and imidazopyridine moieties. Key steps may include:
- Cyclization : Formation of the imidazo[4,5-b]pyridine core via condensation of 2-aminopyridine derivatives with aldehydes or ketones under acidic/basic conditions .
- Functionalization : Introduction of the 2-hydroxy-3-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Carboxylic acid formation : Oxidation of a methyl ester intermediate using KMnO₄ or LiOH under reflux . Optimization strategies:
- Solvent selection (e.g., DMF for polar intermediates, ethanol for cyclization) .
- Catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Temperature control (e.g., 80–110°C for cyclization) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological approaches include:
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and carboxylic acid (δ ~12 ppm) .
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected m/z: ~428.14) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved biological activity?
- Docking studies : Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs. For example, the carboxylic acid group may form hydrogen bonds with catalytic lysine residues in kinase active sites .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC .
- Target specificity : Perform counter-screens against related enzymes (e.g., kinase panel profiling) . Example data reconciliation workflow:
| Study | Reported IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| A | 50 ± 5 | 10 µM ATP, pH 7.0 |
| B | 200 ± 20 | 1 mM ATP, pH 7.4 |
| Adjust for ATP competition using Cheng-Prusoff equation to normalize results . |
Q. What strategies enhance the compound’s solubility and bioavailability without compromising activity?
- Prodrug design : Synthesize ethyl ester prodrugs to mask the carboxylic acid, improving membrane permeability. Hydrolyze in vivo via esterases .
- Cocrystallization : Use coformers like nicotinamide to enhance aqueous solubility (test via phase solubility diagrams) .
- Structural analogs : Replace the phenyl group with pyridyl or morpholine rings to modulate logP (target: 2–3) .
Methodological Considerations
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM, 1 hour), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound, irradiate cells with UV (365 nm), and identify crosslinked targets via pull-down/MS .
Q. What are best practices for scaling up synthesis while maintaining yield?
- Process optimization :
- Replace DMF with ethanol/water mixtures to simplify purification .
- Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
